molecular formula C23H24N2O5S B4536607 N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4536607
M. Wt: 440.5 g/mol
InChI Key: ZYXZDRXNMGXQML-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Sulfonamides, for example, can undergo reactions typical of amides and sulfonic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are generally soluble in organic solvents and exhibit strong absorption in the ultraviolet region .

Scientific Research Applications

Mechanism of Action

Target of Action

It is structurally similar to sulfacetamide , a sulfonamide antibiotic. Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide, like other sulfonamides, is likely to act as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the synthesis process, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor of folic acid. This disruption leads to a deficiency of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Based on its structural similarity to sulfacetamide , it can be hypothesized that it may have similar pharmacokinetic properties. Sulfacetamide is well absorbed orally and topically, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide is the inhibition of bacterial growth. By interfering with the synthesis of folic acid, an essential component for bacterial growth and reproduction, it exerts a bacteriostatic effect .

Safety and Hazards

Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research. This includes the synthesis of compounds with enhanced antibacterial activity and reduced side effects .

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-2-16-24-31(27,28)22-14-12-19(13-15-22)29-17-23(26)25-18-8-10-21(11-9-18)30-20-6-4-3-5-7-20/h3-15,24H,2,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXZDRXNMGXQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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